

# An In-depth Technical Guide to the Discovery and Development of JNJ-4355

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JNJ-4355  |           |
| Cat. No.:            | B12394187 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **JNJ-4355**, a highly potent and selective Mcl-1 inhibitor. The information is curated for professionals in the field of oncology and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

#### **Introduction and Rationale**

The BCL-2 protein family is a critical regulator of the intrinsic pathway of apoptosis, or programmed cell death.[1][2] Dysregulation of this pathway is a common feature in cancer, leading to uncontrolled cell survival and resistance to therapy.[1][2] Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the BCL-2 family, is frequently overexpressed in various hematological malignancies and solid tumors, making it a compelling therapeutic target.[1][2][3] The clinical success of venetoclax, a selective BCL-2 inhibitor, has spurred the development of inhibitors targeting other anti-apoptotic proteins like Mcl-1.[1][2]

**JNJ-4355** was developed by scientists at Janssen as a next-generation Mcl-1 inhibitor, designed to overcome the limitations of earlier compounds.[4] The key objectives were to develop a potent inhibitor with a short half-life, high clearance, and a low volume of distribution to allow for better control of exposure and an improved therapeutic index.[4] Intravenous administration was chosen to achieve this pharmacokinetic profile.[4]



#### **Mechanism of Action**

**JNJ-4355** is a potent and selective inhibitor of Mcl-1.[4][5] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic "effector" proteins like BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane.[1][2][3][5] This oligomerization is a key step leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[1][2]

By binding to the BH3-binding groove of Mcl-1 with high affinity, **JNJ-4355** displaces proappoptotic proteins, freeing them to induce apoptosis. This disruption of the Mcl-1:BAK complex is a central aspect of its mechanism of action.[1][4]

Below is a diagram illustrating the role of Mcl-1 in the apoptosis pathway and the mechanism of inhibition by **JNJ-4355**.



Click to download full resolution via product page

Caption: Mcl-1 signaling pathway and **JNJ-4355** inhibition.

#### **Physicochemical and Pharmacokinetic Properties**

**JNJ-4355** was optimized for improved physicochemical properties to enhance its drug-like characteristics.



| Property                      | Value                  | Reference |
|-------------------------------|------------------------|-----------|
| Chemical Class                | 1,4-indolyl macrocycle | [1][2]    |
| CHI LogD7.4                   | 2.35                   | [1][2]    |
| EPSA                          | 151 Ų                  | [1][2]    |
| Equilibrium Solubility (pH 7) | 3.14 mM                | [1][2]    |
| Protein Binding               | 99.93%                 | [1][2]    |

## In Vitro Potency and Selectivity

**JNJ-4355** demonstrates high potency against Mcl-1 and excellent selectivity over other BCL-2 family members.

| Target          | Ki               | Reference |
|-----------------|------------------|-----------|
| hMCL-1          | 0.016 nM (18 pM) | [1][4]    |
| hBCL-XL         | >5000 nM         | [4]       |
| hBCL2           | >3.75 μM         | [5][6]    |
| hBCL2A1 (BFL-1) | >5 μM            | [5][6]    |

| Cell Line                    | Assay        | AC50                             | Reference |
|------------------------------|--------------|----------------------------------|-----------|
| MOLP-8 (Multiple<br>Myeloma) | Caspase Glo  | 8.7 nM (12 nM)                   | [1][5]    |
| KMS12PE                      | Caspase Glo  | 69 nM                            | [5]       |
| KMS12PE KO                   | Caspase Glo  | >30 μM                           | [5]       |
| AML Patient Samples (n=16)   | Cell Killing | <1 to 595 nM                     | [4]       |
| AML Patient Samples (n=27)   | Cell Killing | 0.29-75 nM (in 25/27<br>samples) | [1][2]    |



## **Preclinical In Vivo Efficacy**

Preclinical studies in mouse xenograft models have demonstrated the in vivo activity of **JNJ-4355**.

| Xenograft<br>Model              | Experiment                         | Dose                        | Outcome                                            | Reference |
|---------------------------------|------------------------------------|-----------------------------|----------------------------------------------------|-----------|
| MOLM-13 (AML)                   | McI-1:BAK<br>complex<br>disruption | Not specified               | Disruption of the McI-1:BAK complex was confirmed. | [1][4]    |
| MOLP-8<br>(Multiple<br>Myeloma) | Tumor<br>regression                | 10 mg/kg single<br>IV bolus | Eradication of tumors for over 25 days.            | [4]       |

## **Experimental Protocols**

Detailed methodologies for the key experiments are outlined below.

- 6.1. Homogeneous Time Resolved Fluorescence (HTRF) Assay for Ki Determination
- Objective: To determine the binding affinity (Ki) of JNJ-4355 to Mcl-1 and other BCL-2 family proteins.
- Principle: This assay measures the disruption of a protein-protein interaction. In this case, the interaction between Mcl-1 and a biotinylated BH3 peptide.
- Protocol:
  - Recombinant human Mcl-1 protein is mixed with a biotinylated BIM BH3 peptide.
  - Europium cryptate-labeled streptavidin (donor) and XL665-labeled anti-tag antibody (acceptor) are added.
  - In the absence of an inhibitor, the binding of the BH3 peptide to Mcl-1 brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.



- **JNJ-4355** is serially diluted and added to the reaction mixture.
- The plate is incubated to allow the binding reaction to reach equilibrium.
- The HTRF signal is read on a compatible plate reader. The decrease in the FRET signal is proportional to the displacement of the BH3 peptide by JNJ-4355.
- The IC50 values are calculated from the dose-response curves and converted to Ki values using the Cheng-Prusoff equation.
- 6.2. Caspase-Glo® 3/7 Assay for Cellular Potency (AC50)
- Objective: To measure the induction of apoptosis in cancer cell lines by JNJ-4355.
- Principle: This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
- Protocol:
  - Cancer cell lines (e.g., MOLP-8, KMS12PE) are seeded in 96-well plates and allowed to attach overnight.
  - JNJ-4355 is serially diluted and added to the cells.
  - The plates are incubated for a specified period (e.g., 24-48 hours).
  - The Caspase-Glo® 3/7 Reagent is added to each well. This reagent contains a luminogenic caspase-3/7 substrate.
  - The plate is incubated at room temperature to allow for cell lysis and the caspase reaction to occur.
  - The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
  - The AC50 values are determined from the dose-response curves.
- 6.3. Xenograft Efficacy Studies



- Objective: To evaluate the anti-tumor efficacy of JNJ-4355 in a living organism.
- Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored.
- Protocol:
  - Immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with a suspension of human cancer cells (e.g., MOLM-13 or MOLP-8).
  - Tumors are allowed to grow to a palpable size.
  - Mice are randomized into vehicle control and treatment groups.
  - JNJ-4355 is administered intravenously as a single bolus dose (e.g., 10 mg/kg).
  - Tumor volume is measured regularly (e.g., twice weekly) using calipers.
  - For mechanism of action studies (e.g., Mcl-1:BAK complex disruption), tumors may be harvested at specific time points after treatment for analysis by co-immunoprecipitation and Western blotting.
  - The study is continued until tumors in the control group reach a predetermined size, or for a specified duration to assess long-term tumor regression.

#### **Experimental Workflows**

The following diagrams illustrate the typical workflows for the discovery and preclinical evaluation of **JNJ-4355**.





Click to download full resolution via product page

Caption: In Vitro Characterization Workflow for JNJ-4355.





Click to download full resolution via product page

Caption: In Vivo Preclinical Evaluation Workflow.

#### **Safety and Therapeutic Index**

While demonstrating promising efficacy, rat safety studies indicated a narrow therapeutic index for **JNJ-4355**, with on-target apoptosis in the heart being a potential concern.[4] This highlights the critical role of Mcl-1 in the survival of certain healthy tissues and underscores the importance of a well-controlled pharmacokinetic profile to manage the therapeutic window.

#### Conclusion

**JNJ-4355** is a potent and selective Mcl-1 inhibitor with significant anti-tumor activity in preclinical models of hematological malignancies. Its development was guided by a strategy to optimize for a short pharmacokinetic profile to improve its therapeutic index. The data presented in this guide summarize the key characteristics of **JNJ-4355** and provide a foundation for its further investigation as a potential therapeutic agent for Mcl-1-dependent cancers. The detailed experimental protocols and workflows offer a practical resource for researchers in the field.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 4. | BioWorld [bioworld.com]
- 5. eubopen.org [eubopen.org]
- 6. Probe JNJ-4355 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of JNJ-4355]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394187#discovery-and-development-of-jnj-4355]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com